3-Pyrrolidineacetic acid, alpha-(3-methylphenyl)-1-[(phenylmethoxy)carbonyl]-
Overview
Description
3-Pyrrolidineacetic acid, alpha-(3-methylphenyl)-1-[(phenylmethoxy)carbonyl]- is a complex organic compound with a molecular structure that includes a pyrrolidine ring, an acetic acid moiety, a 3-methylphenyl group, and a phenylmethoxy carbonyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyrrolidineacetic acid and 3-methylphenylboronic acid.
Reaction Conditions: The reaction involves a Suzuki-Miyaura cross-coupling reaction, which requires a palladium catalyst, a base (such as potassium carbonate), and a suitable solvent (like toluene or water).
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl group, using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, alcohols, and strong bases
Major Products Formed:
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols or amines
Substitution: Amides, esters, or ethers
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical entities. Biology: In biological research, it can be used as a probe to study enzyme activities or as a precursor for bioactive molecules. Medicine: Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context in which it is used. For example, in drug development, it may inhibit or activate certain pathways by binding to a target protein, leading to therapeutic effects.
Comparison with Similar Compounds
Pyrrolidineacetic acid derivatives: Variants with different substituents on the pyrrolidine ring.
Benzyl carbamate derivatives: Compounds with similar carbamate groups but different aromatic rings.
Phenylacetic acid derivatives: Compounds with phenylacetic acid as the core structure but different substituents.
Properties
IUPAC Name |
2-(3-methylphenyl)-2-(1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-15-6-5-9-17(12-15)19(20(23)24)18-10-11-22(13-18)21(25)26-14-16-7-3-2-4-8-16/h2-9,12,18-19H,10-11,13-14H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECJVAHZIIERIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2CCN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501146739 | |
Record name | 3-Pyrrolidineacetic acid, α-(3-methylphenyl)-1-[(phenylmethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501146739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823863-24-6 | |
Record name | 3-Pyrrolidineacetic acid, α-(3-methylphenyl)-1-[(phenylmethoxy)carbonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1823863-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidineacetic acid, α-(3-methylphenyl)-1-[(phenylmethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501146739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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